Superior Bone Protective Efficacy of Alfacalcidol Over Vitamin D3 at Equivalent Serum Calcium Levels
In an ovariectomized (OVX) rat model of postmenopausal osteoporosis, alfacalcidol significantly increased bone mineral density (BMD) and bone strength more effectively than native vitamin D3 (cholecalciferol) at comparable serum and urinary calcium concentrations. This indicates a bone-protective effect independent of its calcemic action, a property not observed with vitamin D3 [1].
| Evidence Dimension | Bone Mineral Density (BMD) and Bone Strength |
|---|---|
| Target Compound Data | Significantly increased BMD and bone strength at doses that maintained serum calcium < 10 mg/dL. |
| Comparator Or Baseline | Vitamin D3 (Cholecalciferol) |
| Quantified Difference | Vitamin D3 required substantially larger doses to produce a similar BMD-increasing effect, which simultaneously induced hypercalcemia and compromised bone quality. Alfacalcidol also suppressed urinary deoxypyridinoline (a bone resorption marker) more effectively than vitamin D3 at calcium-safe doses. |
| Conditions | 8-month-old ovariectomized (OVX) rats |
Why This Matters
For procurement in osteoporosis research, this evidence demonstrates that alfacalcidol offers a quantifiable advantage over cheaper, generic vitamin D3 by decoupling bone protection from hypercalcemic risk, a key selection criterion for long-term studies.
- [1] Shiraishi, A., et al. The Advantage of Alfacalcidol Over Vitamin D in the Treatment of Osteoporosis. *Calcif Tissue Int* 1999, 65(4), 311-316. View Source
